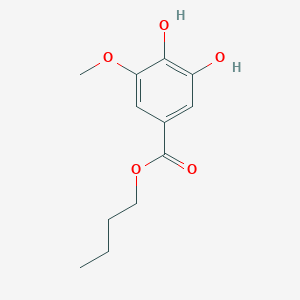

Butyl 3,4-dihydroxy-5-methoxybenzoate

Beschreibung

Eigenschaften

CAS-Nummer |

108853-29-8 |

|---|---|

Molekularformel |

C12H16O5 |

Molekulargewicht |

240.25 g/mol |

IUPAC-Name |

butyl 3,4-dihydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C12H16O5/c1-3-4-5-17-12(15)8-6-9(13)11(14)10(7-8)16-2/h6-7,13-14H,3-5H2,1-2H3 |

InChI-Schlüssel |

JGTHQQZVTFSNHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)OC)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related butyl esters, highlighting differences in properties, hazards, and applications.

Structural and Physicochemical Properties

*Note: Data for Butyl 3,4-dihydroxy-5-methoxybenzoate inferred from structural analogs.

- Polarity and Solubility: The hydroxyl and methoxy groups in Butyl 3,4-dihydroxy-5-methoxybenzoate likely increase its polarity compared to non-polar esters like butyl acrylate.

- Thermal Stability: Butyl Carbitol Acetate’s high boiling point (246.7°C) suggests superior thermal stability compared to simpler esters like butyl acetate. The target compound’s stability remains uncharacterized but may depend on phenolic group oxidation susceptibility.

Research Findings and Gaps

- Toxicity Data : Butyl acrylate’s aquatic toxicity (LC50 >1–10 mg/L) highlights the need for similar studies on the target compound, particularly given its polar substituents.

- Regulatory Status : Butyl acrylate is listed in global chemical inventories (e.g., TSCA, IECSC) , whereas the target compound’s regulatory status remains unverified.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl 3,4-dihydroxy-5-methoxybenzoate, and how can hydroxyl group protection be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3,4-dihydroxy-5-methoxybenzoic acid with butanol under acidic catalysis (e.g., H₂SO₄ or DCC). To prevent undesired side reactions during esterification, hydroxyl groups can be protected using benzyl or acetyl groups. For example, benzylation with benzyl bromide in the presence of K₂CO₃ in acetone is effective, followed by catalytic hydrogenation (H₂/Pd-C) for deprotection . Solvent selection (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar) are critical to minimize oxidation of phenolic groups.

Q. What spectroscopic and chromatographic methods are recommended for characterizing Butyl 3,4-dihydroxy-5-methoxybenzoate?

- Methodological Answer :

- 1H/13C NMR : Confirm ester formation (e.g., butyl chain protons at δ ~0.9–1.7 ppm, carbonyl at ~165–170 ppm) and aromatic substitution patterns.

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak at ~3200–3500 cm⁻¹ if unprotected).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254–280 nm).

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~254.22 for C₁₂H₁₄O₅) via ESI or MALDI-TOF .

Advanced Research Questions

Q. How does the ester chain length (methyl vs. butyl) influence the compound’s antioxidant efficacy in neuroprotective studies?

- Methodological Answer : The butyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to methyl esters. To evaluate this:

- Perform in vitro antioxidant assays (e.g., DPPH radical scavenging, ORAC) under standardized conditions (pH 7.4, 37°C).

- Compare neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal cell death) using SH-SY5Y or PC12 cells.

- Conduct in vivo studies measuring glutathione levels and lipid peroxidation markers (e.g., MDA) in rodent brains post-administration .

Q. What strategies can resolve low yields in coupling reactions during the synthesis of substituted benzoate derivatives?

- Methodological Answer :

- Catalyst Optimization : Replace traditional acid catalysts with DCC/DMAP or Mitsunobu conditions (DIAD, PPh₃) for milder esterification.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SN2 mechanisms.

- Temperature Control : Gradual heating (40–60°C) avoids thermal degradation of sensitive methoxy/hydroxy groups.

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and adjust stoichiometry dynamically .

Q. How can researchers address discrepancies in reported bioactivity data across different studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HT-22 for neuroprotection) and positive controls (e.g., Trolox for antioxidants).

- Dose-Response Validation : Test a wide concentration range (e.g., 1–100 μM) to identify IC₅₀ values and rule out cytotoxicity.

- Batch-to-Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light or humidity) .

Specialized Methodological Questions

Q. What computational approaches predict the pharmacokinetic properties of Butyl 3,4-dihydroxy-5-methoxybenzoate?

- Methodological Answer :

- QSAR Models : Predict logP (lipophilicity) and BBB permeability using tools like SwissADME or Molinspiration.

- Molecular Docking : Simulate interactions with targets (e.g., σ2 receptors or Keap1-Nrf2 pathways) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess stability in lipid bilayers (GROMACS) to estimate membrane penetration efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in solvents like water, ethanol, and DMSO. Monitor via HPLC.

- pH-Dependent Hydrolysis : Evaluate ester bond cleavage at pH 2–10 using phosphate buffers.

- Structural Confirmation : Post-degradation, isolate byproducts (e.g., free acid via LC-MS) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.